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molecular formula C12H24N2O B8290412 4-Ethyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.5]undecane

4-Ethyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No. B8290412
M. Wt: 212.33 g/mol
InChI Key: JWPCUZQRDNEJIN-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To 1-(8-ethyl-10,10-dimethyl-11-oxa-3,8-diazaspiro[5.5]undecan-3-yl)-2,2,2-trifluoro-ethanone hydrochloride salt (47 mg, 0.14 mmol) and lithium hydroxide (10 mg, 0.42 mmol) was added water (0.15 mL) and THF (0.6 mL) and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo, partitioned between DCM (10 mL)/1:1 brine:NH4OH (2 mL), extracted with DCM (5×10 mL), dried over MgSO4 and concentrated in vacuo to give 4-ethyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.5]undecane (24 mg, 81%). ESI-MS m/z calc. 212.2. found 213.5 (M+1)+; Retention time: 0.19 minutes (3 min run).
Name
1-(8-ethyl-10,10-dimethyl-11-oxa-3,8-diazaspiro[5.5]undecan-3-yl)-2,2,2-trifluoro-ethanone hydrochloride salt
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]1[CH2:20][C:19]([CH3:22])([CH3:21])[O:18][C:6]2([CH2:11][CH2:10][N:9](C(=O)C(F)(F)F)[CH2:8][CH2:7]2)[CH2:5]1)[CH3:3].[OH-].[Li+].O>C1COCC1>[CH2:2]([N:4]1[CH2:5][C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[O:18][C:19]([CH3:21])([CH3:22])[CH2:20]1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
1-(8-ethyl-10,10-dimethyl-11-oxa-3,8-diazaspiro[5.5]undecan-3-yl)-2,2,2-trifluoro-ethanone hydrochloride salt
Quantity
47 mg
Type
reactant
Smiles
Cl.C(C)N1CC2(CCN(CC2)C(C(F)(F)F)=O)OC(C1)(C)C
Name
Quantity
10 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.15 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (10 mL)/1
EXTRACTION
Type
EXTRACTION
Details
1 brine:NH4OH (2 mL), extracted with DCM (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1CC(OC2(C1)CCNCC2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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